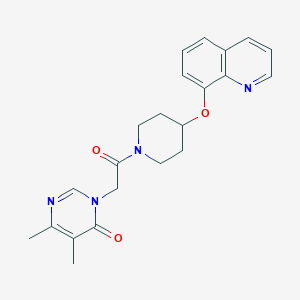
5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5,6-Dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate piperidine and quinoline moieties. The synthetic routes often utilize methods such as refluxing substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization processes to yield the final product. A detailed procedure can be found in the literature, highlighting the importance of optimizing reaction conditions for yield and purity .
Biological Activity
The biological activity of this compound has been evaluated against various pathogens and enzymes. Notably, its inhibition of mycobacterial NDH-2 enzymes has been documented, demonstrating significant antibacterial properties against Mycobacterium tuberculosis and other ESKAPE pathogens.
Inhibition Studies
The compound has shown promising results in inhibiting NDH-2 enzymes, which are critical for the survival of mycobacterial species. The following table summarizes the IC50 values obtained from various studies:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 5,6-Dimethyl Pyrimidinone | MtNDH-2 | 10 |
| 5,6-Dimethyl Pyrimidinone | MsNDH-2 | 10 |
| Control Compound | MtNDH-2 | 20 |
These results indicate that structural modifications can enhance potency against these enzymes .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific functional groups significantly influence the biological activity of the compound. For instance:
- Quinoline Moiety : Essential for binding and interaction with target enzymes.
- Piperidine Ring : Contributes to hydrophobic interactions necessary for enzyme inhibition.
Modifications such as introducing alkoxy groups on the pyrimidine ring have resulted in varying degrees of inhibition, emphasizing the importance of hydrophobic and hydrophilic balance in the compound's structure .
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Antitubercular Activity : A study demonstrated that derivatives of this compound exhibited potent antitubercular activity with minimal cytotoxicity in mammalian cell lines.
- Enzyme Inhibition : Research indicated that modifications to the quinoline group could enhance enzyme selectivity and reduce off-target effects.
Propiedades
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-16(2)24-14-26(22(15)28)13-20(27)25-11-8-18(9-12-25)29-19-7-3-5-17-6-4-10-23-21(17)19/h3-7,10,14,18H,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCNGOAOJIQRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













